molecular formula C4H2BClF3KN2 B580736 Potassium (5-chloropyrimidin-2-yl)trifluoroborate CAS No. 1245906-58-4

Potassium (5-chloropyrimidin-2-yl)trifluoroborate

Cat. No.: B580736
CAS No.: 1245906-58-4
M. Wt: 220.428
InChI Key: NZLCFTBOTZHQOS-UHFFFAOYSA-N
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Description

Potassium (5-chloropyrimidin-2-yl)trifluoroborate (CAS 1245906-70-0) is an air-stable, crystalline organoboron reagent primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 5-chloropyrimidin-2-yl group into more complex molecules . Its tetracoordinate boron center offers superior stability against protodeboronation compared to boronic acids, making it ideal for multi-step synthesis and storage . The presence of both the reactive trifluoroborate group and the chloro-substituted heteroaromatic ring makes this compound a valuable bifunctional synthetic building block for constructing pharmaceuticals, agrochemicals, and materials . Researchers also utilize it in metal-free chlorodeboronation studies to explore new halogenation pathways . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is typically stored in a cool, dry place under an inert atmosphere and may require cold-chain shipping . The molecular formula is C₄H₂BClF₃KN₂, and the molecular weight is 220.43 g/mol .

Properties

IUPAC Name

potassium;(5-chloropyrimidin-2-yl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BClF3N2.K/c6-3-1-10-4(11-2-3)5(7,8)9;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCFTBOTZHQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=NC=C(C=N1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BClF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855872
Record name Potassium (5-chloropyrimidin-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-58-4
Record name Potassium (5-chloropyrimidin-2-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (5-chloropyrimidin-2-yl)trifluoroborate can be synthesized through the reaction of 5-chloropyrimidine-2-boronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium at room temperature . The general reaction scheme is as follows:

5-chloropyrimidine-2-boronic acid+KHF2Potassium (5-chloropyrimidin-2-yl)trifluoroborate\text{5-chloropyrimidine-2-boronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 5-chloropyrimidine-2-boronic acid+KHF2​→Potassium (5-chloropyrimidin-2-yl)trifluoroborate

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .

Scientific Research Applications

Organic Synthesis

Potassium (5-chloropyrimidin-2-yl)trifluoroborate is extensively used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. It acts as a nucleophile, participating in substitution reactions under various conditions:

  • Common Reagents : Palladium catalysts, potassium carbonate
  • Major Products : Biaryl compounds formed from cross-coupling reactions

Biological Applications

  • Enzymatic Inhibition : Research indicates that organotrifluoroborates can act as inhibitors of serine proteases. These compounds form hydrogen bonds with active sites of enzymes, leading to reversible inhibition. This property suggests potential applications in drug design targeting protease-related diseases .
  • Anticancer Activity : Studies on phosphoramidate prodrugs have shown that organoboron compounds can effectively inhibit cancer cell growth. The mechanism involves intracellular conversion to active metabolites that inhibit DNA synthesis, highlighting the compound's potential in anticancer drug development.

Case Study 1: Enzymatic Inhibition

A study demonstrated that this compound could effectively inhibit serine proteases, suggesting its utility in developing therapeutics for diseases involving these enzymes.

Case Study 2: Anticancer Activity

Research indicated that certain organoboron compounds, including this compound, could inhibit cancer cell proliferation through mechanisms involving DNA synthesis inhibition. This positions the compound as a candidate for anticancer drug development.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares potassium (5-chloropyrimidin-2-yl)trifluoroborate with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Stability & Reactivity
This compound C₄H₂BClF₃KN₂ 220.44 Chlorine at pyrimidine C5; trifluoroborate at C2 Bench-stable; resistant to nucleophiles and alkylating agents ; high coupling yields (~95%)
Potassium pyrimidine-5-trifluoroborate C₄H₃BF₃KN₂ 185.99 Unsubstituted pyrimidine; trifluoroborate at C5 Less reactive in cross-coupling due to absence of activating chlorine substituent
Potassium (5-chlorothiophen-2-yl)trifluoroborate C₄H₂BClF₃S 222.48 Thiophene ring with chlorine at C5; trifluoroborate at C2 Moderate stability; sulfur may induce catalyst poisoning in cross-coupling
Potassium phenyltrifluoroborate C₆H₅BF₃K 200.01 Simple phenyl ring; no substituents High stability; widely used in Suzuki reactions but lacks regiochemical control
Potassium (2,4-dichlorophenyl)trifluoroborate C₆H₃BCl₂F₃K 252.90 Dichlorinated phenyl ring Enhanced electrophilicity due to electron-withdrawing Cl groups; prone to dehalogenation

Stability and Reactivity

  • Pyrimidine Derivatives : The pyrimidine core in this compound offers superior stability compared to aliphatic trifluoroborates (e.g., acyltrifluoroborates), which are prone to rearrangement or oxidation . Its chlorine substituent enhances electrophilicity, facilitating cross-coupling reactions without compromising stability .
  • Heterocyclic vs. Phenyl Analogues : Thiophene-based trifluoroborates (e.g., ) exhibit lower compatibility with palladium catalysts due to sulfur’s coordination with metals, whereas pyrimidine and phenyl analogues show broader applicability .
  • Chlorinated vs. Non-Chlorinated: The chlorine atom in the main compound increases reactivity in Suzuki-Miyaura couplings compared to unsubstituted pyrimidine trifluoroborates. For example, reports 95% yield in a coupling reaction, outperforming non-chlorinated analogues .

Biological Activity

Potassium (5-chloropyrimidin-2-yl)trifluoroborate is an organoboron compound that has garnered attention for its potential biological activities, particularly in the context of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

K[C5H3ClF3N]\text{K}[\text{C}_5\text{H}_3\text{Cl}\text{F}_3\text{N}]

It appears as a white crystalline solid that is soluble in polar solvents such as water and ethanol. The trifluoroborate moiety enhances its reactivity, making it a valuable reagent in organic synthesis, especially in cross-coupling reactions like the Suzuki–Miyaura coupling.

Case Study 1: Enzymatic Inhibition

A study investigating the pharmacological properties of organotrifluoroborates demonstrated their effectiveness as inhibitors of serine proteases. The research highlighted that these compounds could form hydrogen bonds with enzyme active sites, leading to reversible inhibition . This finding suggests potential applications in drug design targeting protease-related diseases.

Case Study 2: Anticancer Activity

Research on phosphoramidate prodrugs indicated that certain organoboron compounds could inhibit the growth of cancer cells effectively. The study revealed that the mechanism involved intracellular conversion to active metabolites, which subsequently inhibited DNA synthesis . This underscores the potential of this compound in anticancer drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with other organotrifluoroborates regarding their biological activities and applications:

CompoundBiological ActivityApplications
This compoundPotential protease inhibitor; anticancer activityOrganic synthesis; drug development
Potassium thiophene-3-trifluoroborateInhibitor of serine proteasesDrug design
Phosphoramidate analoguesAnticancer propertiesCancer therapeutics

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